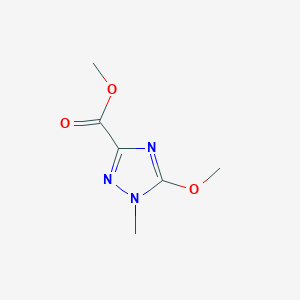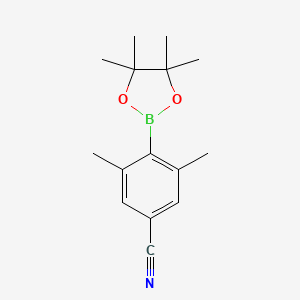
Methyl 5-methoxy-1-methyl-1h-1,2,4-triazole-3-carboxylate
Descripción general
Descripción
“Methyl 5-methoxy-1-methyl-1h-1,2,4-triazole-3-carboxylate” is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It can be synthesized from 5-amino-1,2,4-triazole-3-carboxylic acid via esterification with methanol . It is utilized as a precursor for preparing the nucleoside analogue, Ribavirin .
Synthesis Analysis
“Methyl 5-methoxy-1-methyl-1h-1,2,4-triazole-3-carboxylate” can be synthesized from 5-amino-1,2,4-triazole-3-carboxylic acid via esterification with methanol .Molecular Structure Analysis
The molecular structure of “Methyl 5-methoxy-1-methyl-1h-1,2,4-triazole-3-carboxylate” has been analyzed . It is a five-membered aromatic azole chain, triazole compound containing two carbon and three nitrogen atoms .Chemical Reactions Analysis
“Methyl 5-methoxy-1-methyl-1h-1,2,4-triazole-3-carboxylate” is utilized as a precursor for preparing the nucleoside analogue, Ribavirin . It may also be used in the synthesis of the following nucleoside analogues: 1-(2,2-dimethyl-6-trityloxymethyl-4,6a-dihydro-3aH-cyclopenta[1,3]dioxol-4-yl)-1H-1,2,4-triazole-3-carboxylic acid methyl ester .Physical And Chemical Properties Analysis
“Methyl 5-methoxy-1-methyl-1h-1,2,4-triazole-3-carboxylate” has a molecular weight of 127.10 . Its melting point is between 196-199 °C (lit.) .Aplicaciones Científicas De Investigación
Acylation and Structural Studies
- Acylation studies of 5-Amino-1H-1,2,4-triazoles, which are closely related to the chemical , reveal insights into the reaction products and their structures using proton-coupled 13C-NMR spectroscopy. This research contributes to understanding the structural aspects of similar triazole derivatives (Winkler & Kristinsson, 1983).
Synthesis and Derivatives Formation
- The synthesis of 1- and 2-methyl derivatives of 5,7-disubstituted V-triazolo[4,5-d]pyrimidines from 1,2,3-triazoles shows the potential for creating novel derivatives with varied substitutions, expanding the utility of such compounds in various scientific applications (Albert & Taguchi, 1972).
Crystallography and Quantum Chemical Calculations
- Detailed structural determination of similar triazole derivatives through experimental methods like X-ray diffraction and quantum-chemical calculations highlights the importance of these techniques in understanding the molecular configuration of such compounds (Shtabova et al., 2005).
Antibacterial Properties
- Studies on the antibacterial properties of synthesized triazole derivatives, such as those containing alkyl or alkoxyphenyl substituents, contribute to the development of new antimicrobial agents. These findings are significant in the field of medicinal chemistry and pharmaceutical research (Iradyan et al., 2014).
Spectroscopic and Structural Characteristics
- The study of N-acetylated derivatives of methyl 5-amino-1H-[1,2,4]triazole-3-carboxylate offers insights into their spectroscopic, structural, and conformational characteristics. Such studies are crucial in the pharmaceutical industry for drug design and development (Dzygiel et al., 2004).
Herbicide Development
- Research on synthesizing intermediates for herbicides, such as the preparation of 5-methoxyl-4-methyl-1,2,4-triazole-3-one, underlines the significance of triazole derivatives in agricultural science. This application is vital for developing new and more effective herbicides (Yong et al., 2009).
Safety And Hazards
“Methyl 5-methoxy-1-methyl-1h-1,2,4-triazole-3-carboxylate” is classified under GHS07 and has a signal word of warning . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302 + P352, and P305 + P351 + P338 . It may cause irritation and damage to the eyes, skin, respiratory system, and digestive system .
Propiedades
IUPAC Name |
methyl 5-methoxy-1-methyl-1,2,4-triazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O3/c1-9-6(12-3)7-4(8-9)5(10)11-2/h1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUXSWCVHTZXSSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC(=N1)C(=O)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-methoxy-1-methyl-1h-1,2,4-triazole-3-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-[(1S)-1-azidoethyl]-4-chlorobenzene](/img/structure/B1460228.png)







![3,6-Dibromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1460241.png)
![N-[(4-fluorophenyl)methyl]-4-methyl-2-(4-methylpiperazin-1-yl)pentanamide](/img/structure/B1460243.png)
![9-Chloro-7,10-diazatricyclo[6.4.0.0,2,6]dodeca-1(12),2(6),8,10-tetraene](/img/structure/B1460245.png)